
Carbanide;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;nickel(2+), also known as nickel carbide, is a compound consisting of nickel and carbon. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. Nickel carbide is typically represented by the formula NiC or Ni₂C, depending on the stoichiometry.
准备方法
Synthetic Routes and Reaction Conditions
Nickel carbide can be synthesized through several methods. One common approach involves the reaction of nickel salts with carbon sources under high-temperature conditions. For example, nickel chloride can react with carbon monoxide at elevated temperatures to form nickel carbide. Another method involves the reduction of nickel oxide with carbon at high temperatures.
Industrial Production Methods
In industrial settings, nickel carbide is often produced using the Mond process, which involves the reaction of nickel oxide with carbon monoxide to form nickel tetracarbonyl. This intermediate compound is then decomposed at high temperatures to yield pure nickel and carbon monoxide, which can further react to form nickel carbide .
化学反应分析
Types of Reactions
Nickel carbide undergoes various chemical reactions, including:
Oxidation: Nickel carbide can be oxidized to form nickel oxide and carbon dioxide.
Reduction: It can be reduced to elemental nickel and carbon.
Substitution: Nickel carbide can participate in substitution reactions where carbon atoms are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Commonly uses hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used under specific conditions.
Major Products Formed
Oxidation: Nickel oxide (NiO) and carbon dioxide (CO₂).
Reduction: Elemental nickel (Ni) and carbon ©.
Substitution: Depending on the substituent, various nickel-containing compounds can be formed.
科学研究应用
Nickel carbide has numerous applications in scientific research:
Materials Science: Nickel carbide is studied for its potential use in the synthesis of carbon nanotubes and nanofibers, which have applications in electronics and materials engineering.
Nanotechnology: The compound is explored for its role in the growth mechanisms of carbon nanostructures, which are crucial for developing advanced nanomaterials.
Energy Storage: Nickel carbide is investigated for its potential use in energy storage devices, such as batteries and supercapacitors, due to its unique electrochemical properties.
作用机制
The mechanism of action of nickel carbide in catalytic processes involves the activation of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. Nickel carbide can facilitate the breaking and forming of these bonds, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved include the interaction of nickel atoms with carbon atoms, leading to the formation of reactive intermediates that drive the catalytic process .
相似化合物的比较
Nickel carbide can be compared with other nickel-containing compounds, such as:
Nickel Boride (Ni₂B): Used as a catalyst in hydrogenation reactions, similar to nickel carbide.
Nickel Oxide (NiO): Primarily used in ceramics and as a catalyst in different reactions.
Nickel Tetracarbonyl (Ni(CO)₄): An intermediate in the Mond process for nickel purification.
Uniqueness
Nickel carbide is unique due to its specific catalytic properties and its role in the synthesis of carbon nanostructures. Its ability to activate C-H and C-C bonds distinguishes it from other nickel compounds, making it particularly valuable in catalysis and materials science .
属性
CAS 编号 |
90624-35-4 |
|---|---|
分子式 |
CH3Ni+ |
分子量 |
73.728 g/mol |
IUPAC 名称 |
carbanide;nickel(2+) |
InChI |
InChI=1S/CH3.Ni/h1H3;/q-1;+2 |
InChI 键 |
QLSWGOBDNUATAZ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


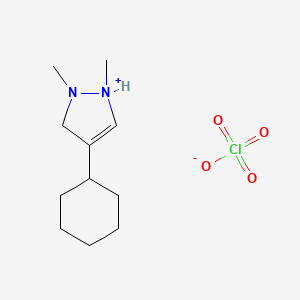

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
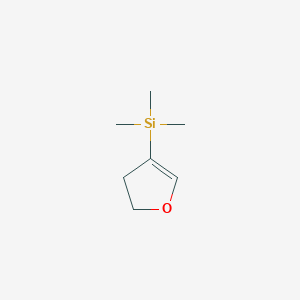
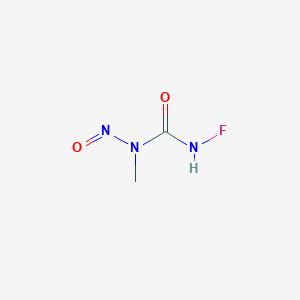
![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
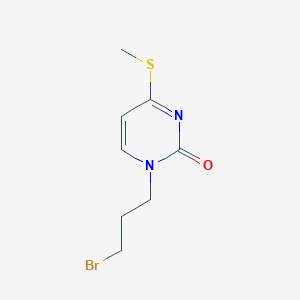

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
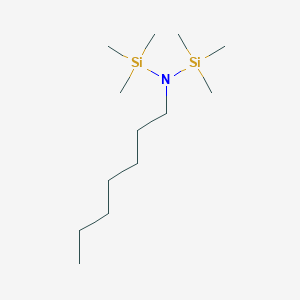
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

